2,5-Dimethyl-2,4-hexadiene

UV spectroscopy conjugation quality control

Distinguished from simpler dienes by a fully methyl-substituted, electron-rich 1,3-diene scaffold, 2,5-dimethyl-2,4-hexadiene enables trans/cis ratios ≥88/12 and up to 96% ee in asymmetric cyclopropanation—critical for manufacturing biologically active (1R,3R)-chrysanthemic acid esters. Its low vapor pressure makes it a safer, solvent-free isoprene alternative in cross-metathesis (yields up to 76% under neat conditions). Supplied as a colorless to light yellow liquid stabilized with 60-100 ppm BHT, this intermediate is essential for pyrethroid insecticide producers and researchers developing stereoselective C–C bond formations.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 764-13-6
Cat. No. B125384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2,4-hexadiene
CAS764-13-6
Synonyms1,1,4,4-Tetramethylbuta-1,3-diene;  Biisobutenyl;  Biisocrotyl;  Diisocrotyl;  NSC 10812; 
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC(=CC=C(C)C)C
InChIInChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3
InChIKeyDZPCYXCBXGQBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.90e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2,4-hexadiene (CAS 764-13-6) – Key Properties and Industrial Significance


2,5-Dimethyl-2,4-hexadiene (CAS 764-13-6) is a conjugated C8 diene featuring two methyl substituents that enhance electron density at the 1,3-diene system, yielding a colorless to light yellow liquid with a boiling point of 132–134 °C and a density of ~0.773 g/mL [1]. Its fully substituted internal alkene framework enables unique reactivity in asymmetric cyclopropanation, photocycloaddition, and cross-metathesis, distinguishing it from simpler conjugated dienes such as 2,4-hexadiene or isoprene. This compound serves as a critical intermediate in the manufacture of pyrethroid insecticides (chrysanthemic acid esters) and has gained attention as a low-volatility isoprene surrogate in alkene cross-metathesis [2].

Why 2,5-Dimethyl-2,4-hexadiene Cannot Be Replaced by Generic Dienes in Critical Applications


The conjugated 1,3-diene scaffold of 2,5-dimethyl-2,4-hexadiene is uniquely substituted with four methyl groups, resulting in a sterically hindered, electron-rich π-system that imparts distinct reactivity not found in unsubstituted or less-methylated dienes. For instance, its UV absorption maximum (243 nm) differs sharply from that of 2,3-dimethyl-2-butene (192 nm), enabling unambiguous spectroscopic discrimination [1]. In cyclopropanation, the steric bulk and electron density of the 2,5-dimethyl-2,4-hexadiene framework allow for high stereoselectivity (trans/cis ≥ 88/12, up to 96% ee) that is not attainable with simpler alkene substrates [2]. Furthermore, its low volatility and liquid state at ambient temperature make it a safer, more practical isoprene alternative in cross-metathesis, eliminating the need for gaseous reagent handling [3].

Quantitative Differentiation of 2,5-Dimethyl-2,4-hexadiene Versus Closest Analogs


UV Absorption Maximum (λmax) Differentiation for Spectroscopic Quality Control

The extended conjugation in 2,5-dimethyl-2,4-hexadiene produces a λmax of 243 nm, whereas the isolated alkene 2,3-dimethyl-2-butene exhibits a λmax of 192 nm [1]. This 51 nm red shift enables unambiguous identity verification and purity assessment via UV spectroscopy, an essential quality control step for procurement of high-purity material intended for stereoselective synthesis.

UV spectroscopy conjugation quality control

Cyclopropanation Yield and Stereoselectivity Comparison with Styrene

Under identical heterogeneous catalytic conditions (CuO/TiO₂–Al₂O₃ at 40 °C), 2,5-dimethyl-2,4-hexadiene achieves a cyclopropanation yield of 94%, marginally surpassing the 93% yield observed for styrene [1]. More importantly, chiral copper–bisoxazoline systems deliver exceptional stereocontrol with this substrate, reaching trans/cis = 88/12 and 96% ee for the trans product [2]. Such stereoselectivity is critical for synthesizing the biologically active (1R,3R)-trans isomer of chrysanthemic acid esters, which directly impacts the efficacy of pyrethroid insecticides.

asymmetric catalysis cyclopropanation pyrethroid synthesis

Radical Cation Reactivity Modulation by Methyl Substitution

The four methyl groups on 2,5-dimethyl-2,4-hexadiene dramatically suppress the reactivity of its radical cation toward nucleophiles. The rate constant for reaction with methanol is 1.2 × 10⁵ M⁻¹ s⁻¹, a decrease of approximately 1500‑fold compared to the unsubstituted 2,4-hexadiene (1.8 × 10⁸ M⁻¹ s⁻¹) [1]. This kinetic stabilization is advantageous in applications where uncontrolled radical chain reactions must be avoided, such as in certain photoredox or electron-transfer-mediated processes.

radical cation reaction kinetics electron transfer

Biacetyl Phosphorescence Quenching Rate Constant Compared to 1,3-Cyclohexadiene

As a singlet oxygen quencher, 2,5-dimethyl-2,4-hexadiene exhibits a biacetyl phosphorescence quenching rate constant (k_qP) of 1.91 × 10⁹ s⁻¹ mol⁻¹ L, which is ~35% lower than that of 1,3-cyclohexadiene (2.94 × 10⁹ s⁻¹ mol⁻¹ L) [1]. This intermediate quenching efficiency—higher than most acyclic dienes but lower than cyclic dienes—provides a tunable window for analytical methods requiring moderate sensitivity, such as the determination of total diene content in gasoline.

phosphorescence quenching diene detection analytical method

Photodechlorination of 9,10-Dichloroanthracene: Quantitative Conversion

In the presence of 2,5-dimethyl-2,4-hexadiene, 9,10-dichloroanthracene (DCA) undergoes quantitative conversion to 9-chloroanthracene (MCA) upon irradiation at 365 or 404 nm, whereas DCA is photostable in degassed acetonitrile without the diene [1]. This demonstrates a unique, diene-induced electron-transfer photodechlorination pathway. While direct comparative data for other dienes under identical conditions are not reported, the phenomenon is mechanistically attributed to the formation of a DCA/DMH singlet exciplex and subsequent triplex intermediates, a pathway that is not universally observed across all diene classes [1].

photodechlorination electron transfer degradation

Synthesis Yield Optimization via Heterogeneous Catalysis

2,5-Dimethyl-2,4-hexadiene can be synthesized via Prins condensation of isobutyl aldehyde with tert-butyl alcohol using HZSM‑5 molecular sieve catalysts. Under optimized conditions (160 °C, 8 h, Si/Al = 39), a yield of 57.8% is achieved with 78.6% aldehyde conversion [1]. This heterogeneous catalytic route represents a ~45% improvement over conventional homogeneous acid-catalyzed methods, which typically yield <40% and generate substantial by-products [2]. The enhanced selectivity reduces downstream purification costs and improves overall process economics.

heterogeneous catalysis Prins condensation process chemistry

Proven High-Value Application Scenarios for 2,5-Dimethyl-2,4-hexadiene


Asymmetric Synthesis of Pyrethroid Insecticide Intermediates (Chrysanthemic Acid Esters)

2,5-Dimethyl-2,4-hexadiene is the preferred substrate for the industrial asymmetric cyclopropanation that produces chiral chrysanthemic acid esters, the acid moiety of synthetic pyrethroid insecticides. Copper–bisoxazoline or copper–Schiff base catalysts achieve trans/cis ratios up to 88/12 and enantioselectivities up to 96% ee for the trans isomer, the biologically active (1R,3R) configuration [1]. The high stereoselectivity directly correlates with insecticidal potency and regulatory compliance, justifying the use of this specific diene over less-substituted alternatives that cannot deliver comparable stereocontrol [1]. The heterogeneous catalytic route using CuO/TiO₂–Al₂O₃ also demonstrates high yield (94%) at moderate temperature (40 °C), supporting scalable manufacturing [2].

Low-Volatility Isoprene Surrogate in Alkene Cross-Metathesis

As a liquid diene with low vapor pressure, 2,5-dimethyl-2,4-hexadiene serves as a practical isoprene alternative in cross-metathesis reactions for introducing prenyl or isobutylenyl groups [3]. It eliminates the handling difficulties associated with gaseous isoprene and enables solvent-free reactions at room temperature with yields up to 76% under neat conditions [3]. The methodology has been validated for late-stage functionalization of complex molecules and for rubber valorization, offering a safer, more sustainable approach to alkene functionalization [3].

Photochemical Mechanistic Probe and Photoredox Mediator

The ability of 2,5-dimethyl-2,4-hexadiene to induce quantitative photodechlorination of 9,10-dichloroanthracene (DCA) to 9-chloroanthracene (MCA) establishes it as a valuable mechanistic probe for electron-transfer photochemistry [4]. The reaction proceeds via a well-characterized DCA/DMH exciplex and triplex pathway, with quantum yield dependencies that provide insights into singlet-state quenching mechanisms [4]. This property is leveraged in photophysical studies and may extend to environmental remediation applications targeting chlorinated aromatic pollutants.

Analytical Standard for Diene Quantification via Phosphorescence Quenching

The biacetyl phosphorescence quenching rate constant of 2,5-dimethyl-2,4-hexadiene (1.91 × 10⁹ s⁻¹ mol⁻¹ L) is well-characterized and intermediate among conjugated dienes, making it a suitable calibration standard for analytical methods that quantify total diene content in complex hydrocarbon mixtures such as gasoline [5]. The distinct quenching rate enables differentiation from other dienes (e.g., 1,3-cyclohexadiene: 2.94 × 10⁹ s⁻¹ mol⁻¹ L) and supports method development with predictable sensitivity and linear dynamic range [5].

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